LMPTP Inhibitor 1 Demonstrates 50-Fold Isoform Selectivity for LMPTP-A Over LMPTP-B in Enzymatic Assays
LMPTP Inhibitor 1 exhibits substantially greater inhibitory potency against the LMPTP-A isoform compared to the LMPTP-B isoform. While the compound inhibits LMPTP-A with an IC50 of 0.8 μM, it requires a concentration of 40 μM to inhibit LMPTP-B activity by greater than 50%, representing an approximate 50-fold selectivity window . This isoform discrimination is mechanistically significant because LMPTP-A is the predominant isoform implicated in insulin receptor dephosphorylation in hepatic and adipose tissues, whereas LMPTP-B has distinct subcellular localization and substrate specificity [1].
| Evidence Dimension | Isoform Selectivity (LMPTP-A vs. LMPTP-B) |
|---|---|
| Target Compound Data | IC50 = 0.8 μM for LMPTP-A; >50% inhibition of LMPTP-B only at 40 μM |
| Comparator Or Baseline | LMPTP-B isoform activity in the same assay panel |
| Quantified Difference | Approximately 50-fold greater potency for LMPTP-A over LMPTP-B |
| Conditions | In vitro enzymatic assay using recombinant LMPTP isoforms; substrate not specified for this comparison |
Why This Matters
Procurement of a compound with characterized isoform selectivity ensures reproducible target engagement in cellular and in vivo models where LMPTP-A is the primary mediator of insulin signaling.
- [1] Stanford SM, et al. Diabetes reversal by inhibition of the low-molecular-weight tyrosine phosphatase. Nat Chem Biol. 2017 Jun;13(6):624-632. View Source
